2-Oxokolavenol

Descripción general

Descripción

2-Oxokolavenol is a natural product found in Ageratina adenophora with data available.

Aplicaciones Científicas De Investigación

Agonista FXR

2-Oxokolavenol ha sido identificado como un nuevo y selectivo agonista del receptor X de Farnesoides (FXR) {svg_1}. FXR es un miembro de la superfamilia de receptores nucleares y se ha identificado como un gen maestro para regular la homeostasis metabólica enterohepática {svg_2}. Esto hace que this compound sea un objetivo farmacológico prometedor para diversas enfermedades hepáticas {svg_3}.

Eficacia terapéutica contra el daño hepatocitario inducido por APAP

Investigaciones adicionales han revelado que this compound ejerce eficacia terapéutica contra el daño hepatocitario inducido por acetaminofén (APAP) de forma dependiente de FXR {svg_4}. Esto sugiere que this compound podría usarse en el tratamiento del daño hepático causado por la toxicidad del APAP {svg_5}.

Modulación de FXR

Se ha descubierto que this compound forma dos enlaces de hidrógeno con M265 e Y369 de FXR humano para encajar de forma compatible en el bolsillo de unión al ligando de FXR {svg_6}. Esto lleva al reclutamiento de múltiples correguladores e induce selectivamente la actividad transcripcional de FXR {svg_7}.

Anti-Acinetobacter baumannii multirresistente a los fármacos

La investigación ha sugerido que this compound puede tener actividades antibacterianas significativas contra Acinetobacter baumannii, incluidas las cepas multirresistentes a los fármacos {svg_8}. Esto lo convierte en un candidato potencial para el desarrollo de nuevos antibióticos {svg_9}.

Efecto sinérgico con sulfametoxazol

Se ha observado un efecto sinérgico significativo entre this compound y el inhibidor de la sintetasa de dihidrofolato (DHPS) sulfametoxazol (SMZ) {svg_10}. Esto indica que el uso de SMZ en combinación con this compound podría ayudar a reducir la dosis requerida y prevenir la resistencia {svg_11}.

Regulación del correpresor NCoR2

Además de los coactivadores SRC, se ha descubierto que this compound regula el correpresor NCoR2 {svg_12}. Esto sugiere que this compound podría desempeñar un papel en la regulación genética {svg_13}.

Propiedades

IUPAC Name |

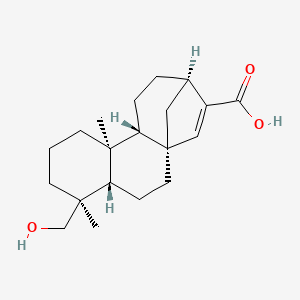

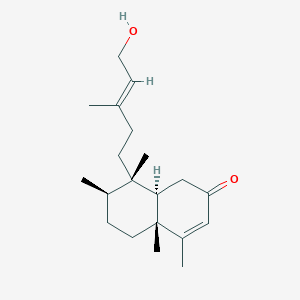

(4aR,7R,8S,8aR)-8-[(E)-5-hydroxy-3-methylpent-3-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-14(8-11-21)6-9-19(4)15(2)7-10-20(5)16(3)12-17(22)13-18(19)20/h8,12,15,18,21H,6-7,9-11,13H2,1-5H3/b14-8+/t15-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJNCAOKSWDFOY-SJRDTMCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CCO)C)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-oxokolavenol interact with FXR and what are the downstream effects of this interaction?

A1: this compound exerts its therapeutic effects by directly binding to FXR, a nuclear receptor crucial for regulating enterohepatic metabolic homeostasis []. Specifically, this compound forms two hydrogen bonds with amino acids M265 and Y369 within the ligand binding pocket of human FXR []. This interaction triggers a cascade of downstream effects:

- Recruitment of co-regulators: The binding of this compound to FXR facilitates the recruitment of co-regulator proteins necessary for modulating gene expression [].

- Transcriptional activation of FXR: This leads to the selective activation of FXR-regulated genes involved in bile acid synthesis, lipid metabolism, and inflammation [].

- Protection against liver damage: Ultimately, these downstream effects contribute to the therapeutic benefits of this compound, such as protection against acetaminophen-induced hepatocyte damage [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/new.no-structure.jpg)